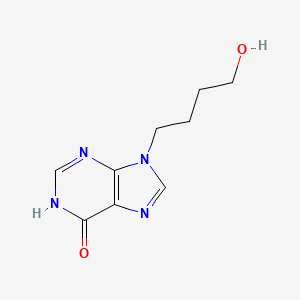

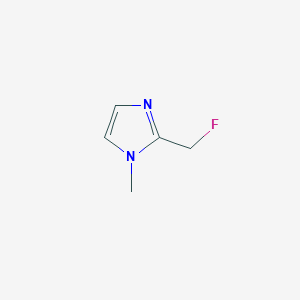

2-(Fluoromethyl)-1-methyl-1H-imidazole

説明

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

Achieving selective fluorination is a significant challenge under mild conditions . Enzymatic synthesis of fluorinated compounds has been summarized, including various enzymes like cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .Molecular Structure Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .Chemical Reactions Analysis

In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome . On the one hand, the chemistry of alkylation with non-fluorinated reagents may not be applicable to fluoroalkylations . On the other hand, fluorine substitution may bring about new reactivities and transformations that cannot be realized in alkylation with non-fluorinated reagents .Physical And Chemical Properties Analysis

Fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学的研究の応用

Synthesis and Biological Evaluations

Fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines, closely related to 2-(Fluoromethyl)-1-methyl-1H-imidazole, are synthesized through Michael addition/intramolecular cyclization reactions. This process involves the condensation of 2-amino imidazole derivatives, showcasing their potential in organic synthesis and biological applications (Jismy et al., 2019).

ESIPT-Fluorophores Design

1-Hydroxy-1H-imidazoles, a class that includes 2-(Fluoromethyl)-1-methyl-1H-imidazole, demonstrate potential in the design of new types of ESIPT-fluorophores (excited state intramolecular proton transfer). These compounds can exist in the form of two prototropic tautomers, which is significant for applications in fluorescence and photonics (Shekhovtsov et al., 2021).

Thermochemical Properties

The study of 1-(R-phenyl)-1H-imidazoles, which include fluoromethylated imidazoles, reveals insights into their versatile biological activity. These compounds offer a range of physicochemical properties adjustable for various practical applications, highlighting their importance in material science and chemistry (Emel’yanenko et al., 2017).

Gold(I)-Catalyzed Synthesis

The gold(I)-catalyzed synthesis of 2-fluoroalkyl imidazole derivatives demonstrates the utility of fluoromethylated imidazoles in advanced organic synthesis techniques. This synthesis method has implications for the development of novel compounds with potential biological applications (Li et al., 2012).

Nanomaterials Interaction

Fluoromethylated imidazoles' interaction with ZnO nanocrystals reveals their potential in nanotechnology and biomedical applications. The adsorption of imidazole on ZnO surfaces suggests applications in the development of new nanostructured materials (Jayabharathi et al., 2015).

Annular Tautomerism

The study of annular tautomers of fluorinated imidazoles, such as 2-(Fluoromethyl)-1-methyl-1H-imidazole, contributes to the understanding of their structural chemistry. This research is relevant to the development of compounds with specific molecular configurations and properties (Alkorta et al., 2006).

Polymer Electrolyte Applications

Imidazoles like 2-(Fluoromethyl)-1-methyl-1H-imidazole find use as additives in polymer electrolytes, as demonstrated in their application in fuel cells. This highlights their role in enhancing the conductivity and efficiency of high-temperature proton-conducting polymer electrolytes (Schechter & Savinell, 2002).

作用機序

将来の方向性

Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . Hopefully, this review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

特性

IUPAC Name |

2-(fluoromethyl)-1-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGZLZPDHPUPHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Fluoromethyl)-1-methyl-1H-imidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine](/img/structure/B3359616.png)